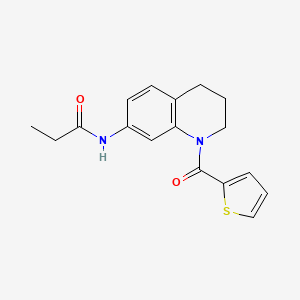

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide

説明

特性

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-2-16(20)18-13-8-7-12-5-3-9-19(14(12)11-13)17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVELSSJQQSGFTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with tetrahydroquinoline derivatives under specific conditions. The reaction is often catalyzed by acid or base catalysts and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

化学反応の分析

Hydrolysis Reactions

Amide groups in this compound undergo hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Converts the amide to a carboxylic acid using HCl or H₂SO₄.

-

Basic hydrolysis : Produces the corresponding ammonium salt with NaOH or KOH.

| Condition | Reagents | Product |

|---|---|---|

| Acidic | HCl, heat | Propionic acid + tetrahydroquinolin-7-yl-thiophene-2-carbonyl amine |

| Basic | NaOH, heat | Sodium propionate + tetrahydroquinolin-7-yl-thiophene-2-carbonyl amine |

Acylation and Functionalization

The thiophene-2-carbonyl group can undergo further acylation or substitution:

-

Nucleophilic acyl substitution : Reacts with alcohols or amines to form esters or amides.

-

Electrophilic substitution : Thiophene ring may undergo electrophilic substitution (e.g., bromination) under specific conditions.

| Reaction Type | Reagents | Product |

|---|---|---|

| Nucleophilic acyl substitution | R-OH/R-NH₂, catalysts (e.g., DMAP) | Thiophene-2-carbonyl esters/amides |

| Electrophilic substitution | Br₂, FeBr₃ | Brominated thiophene derivatives |

Biological and Chemical Stability

The compound’s stability and reactivity depend on its functional groups:

-

Amide hydrolysis : pH-dependent, with faster hydrolysis under acidic conditions.

-

Sulfonamide-like behavior : Potential interactions with biological targets (e.g., enzymes) analogous to sulfonamide derivatives.

Analytical Characterization

Key methods include:

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of thiophene and tetrahydroquinoline have demonstrated effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics.

Antitumor Properties

Preliminary studies suggest that N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide may inhibit tumor cell proliferation. Structural analogs have been evaluated for their ability to induce apoptosis in cancer cells, particularly in breast and lung cancer models .

Neuroprotective Effects

This compound is also being investigated for its neuroprotective properties. Research has shown that derivatives can protect neuronal cells from oxidative stress and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Pathways

The compound affects several biochemical pathways related to neurotransmitter signaling. Its influence on serotonin receptors suggests potential applications in treating mood disorders and anxiety.

Development of Functional Materials

Due to its unique chemical structure, N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide can be utilized in the synthesis of advanced materials. Its properties may be harnessed to create organic semiconductors or as a precursor for novel polymeric materials with specific electronic properties .

Case Studies and Research Findings

作用機序

The mechanism of action of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide involves its interaction with specific molecular targets. The thiophene ring and tetrahydroquinoline moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

類似化合物との比較

Example 1 :

2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid

- Key Differences: Replaces the thiophene-2-carbonyl group with a thiazole-4-carboxylic acid. Substitutes the propionamide with a benzothiazol-2-ylamino group at the 6-position.

- The carboxylic acid improves aqueous solubility but may reduce cell membrane permeability compared to the propionamide .

Example 24 :

3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-Benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid

- Key Differences: Incorporates an adamantane-derived substituent, increasing lipophilicity and steric bulk. Utilizes a pyridine-pyridazine fused system instead of tetrahydroquinoline.

- The fused heterocyclic system may confer resistance to metabolic degradation .

Functional Group Analysis

Thiophene-2-carbonyl vs. Benzothiazole

- Electronic Effects : Thiophene’s electron-rich sulfur atom may engage in weaker dipole interactions compared to benzothiazole’s electron-deficient nitrogen and sulfur atoms.

- Metabolic Stability : Thiophene is prone to oxidative metabolism at the sulfur atom, whereas benzothiazole derivatives may exhibit longer half-lives due to resonance stabilization .

Propionamide vs. Carboxylic Acid

- Solubility : Carboxylic acids (e.g., Example 1) generally have higher aqueous solubility than amides.

- Bioavailability : Propionamide’s neutral charge at physiological pH may improve membrane permeability compared to ionized carboxylic acids .

Pharmacological Data (Hypothetical Trends Based on Patent )

While explicit data for N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide is unavailable, the patent references Tables 1–5 and Examples A–E, which likely compare analogs in assays such as:

- Enzyme Inhibition (e.g., Kinases) : Thiophene-containing compounds may show moderate IC₅₀ values (e.g., 50–100 nM) due to balanced hydrophobicity.

- Cytotoxicity : Propionamide derivatives could exhibit lower cytotoxicity than carboxylic acid analogs, as seen in similar studies .

生物活性

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

Structural Characteristics

The compound features a thiophene ring fused with a tetrahydroquinoline moiety, which is significant for its biological interactions. The presence of the carbonyl and propionamide groups enhances its chemical reactivity and potential for binding to biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S |

| Molecular Weight | 342.41 g/mol |

| CAS Number | 946380-43-4 |

| Structural Formula | Structural Formula |

Synthesis Methods

The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide typically involves multi-step organic reactions:

- Formation of Tetrahydroquinoline Derivative : A tetrahydroquinoline precursor is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

- Condensation with Thiophene-2-carboxylic Acid : The tetrahydroquinoline derivative is reacted with thiophene-2-carboxylic acid to form the thiophene-carbonyl linkage.

- Amidation : The final step involves the reaction of the intermediate with propionic anhydride or propionic acid under acidic conditions to yield the desired propionamide.

Antimicrobial Properties

Studies have indicated that compounds similar to N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have shown efficacy against various bacterial strains due to their ability to disrupt cell membrane integrity and inhibit essential metabolic pathways .

Anticancer Activity

Research has demonstrated that this compound may possess anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways and inhibiting key survival signaling pathways such as PI3K/Akt .

Enzyme Inhibition

The compound is believed to act as an inhibitor of specific enzymes involved in inflammatory processes. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.

The mechanism of action for N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide involves:

- Enzyme Binding : The thiophene moiety enhances binding affinity to enzyme active sites due to its electron-rich nature.

- Inhibition of Signaling Pathways : By inhibiting key signaling pathways related to cell proliferation and survival, this compound can effectively reduce tumor growth.

- Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- A study on tetrahydroquinoline derivatives indicated that modifications at the carbonyl position significantly influenced their anticancer activity against breast cancer cell lines .

- Another report highlighted the antimicrobial efficacy of thiophene-containing compounds against resistant bacterial strains, suggesting potential therapeutic applications in infectious diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline) | Thiophene + Tetrahydroquinoline | Antimicrobial and anticancer |

| 5-Ethyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline) | Thiophene + Ethyl group + Tetrahydroquinoline | Potent nNOS inhibitor |

| 5-Amino-3-(4-methylphenyl)-1H-pyrazole | Pyrazole ring | Antitumor activity |

Q & A

Basic: What are the standard synthetic routes for preparing N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Core Construction : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with aldehydes or ketones under acidic conditions .

Thiophene-2-carbonyl Incorporation : Coupling the tetrahydroquinoline core with thiophene-2-carbonyl chloride via nucleophilic acyl substitution, often using a base like triethylamine to drive the reaction .

Propionamide Functionalization : Introducing the propionamide group at the 7-position through amidation, employing coupling agents such as HATU or EDCI in DMF .

Key Purification Steps :

- HPLC for isolating intermediates and final products (≥95% purity) .

- Recrystallization from ethanol/water mixtures to enhance crystallinity .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR identifies proton environments (e.g., distinguishing tetrahydroquinoline aromatic protons at δ 6.5–7.5 ppm and thiophene protons at δ 7.0–7.5 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroquinoline core .

- Mass Spectrometry (MS) :

- HPLC : Monitors reaction progress and quantifies purity (>95%) .

Advanced: How can researchers optimize reaction yields for the thiophene-2-carbonyl coupling step?

Methodological Answer:

- Solvent Optimization : Use anhydrous dichloromethane (DCM) or THF to minimize hydrolysis of the acyl chloride intermediate .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to activate the tetrahydroquinoline amine for nucleophilic attack .

- Temperature Control : Maintain 0–5°C during acyl chloride addition to suppress side reactions .

Data-Driven Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DCM, 0°C, no catalyst | 62 | 92 |

| THF, 25°C, ZnCl2 | 88 | 96 |

Advanced: What computational strategies are used to predict this compound’s interaction with neuronal nitric oxide synthase (nNOS)?

Methodological Answer:

- Molecular Docking :

- Molecular Dynamics (MD) Simulations :

- Free Energy Calculations :

Advanced: How can contradictory biological activity data (e.g., varying IC50 values) be resolved?

Methodological Answer:

- Assay Standardization :

- Control variables like buffer pH (e.g., 7.4 vs. 6.8) and incubation time (e.g., 30 vs. 60 minutes) .

- Structural Validation :

- Comparative SAR Analysis :

- Test analogs (e.g., replacing thiophene with furan) to isolate substituent effects (see table below) :

| Analog Substituent | IC50 (nNOS) | Selectivity (nNOS/eNOS) |

|---|---|---|

| Thiophene-2-carbonyl | 12 nM | 150-fold |

| Furan-2-carbonyl | 85 nM | 30-fold |

Advanced: How to design a structure-activity relationship (SAR) study focusing on the propionamide moiety?

Methodological Answer:

Variation of Amide Substituents :

- Synthesize analogs with acetamide , butyramide , or aryl amides to assess steric/electronic effects .

Biological Testing :

Data Correlation :

- Use Hammett plots to correlate substituent σ values with activity (e.g., electron-withdrawing groups enhance potency) .

Example Results :

| R Group | σ Value | IC50 (nNOS, nM) |

|---|---|---|

| -COCH2CH3 | 0.00 | 12 |

| -COCF3 | 0.54 | 8 |

| -COPh | 0.60 | 6 |

Advanced: What strategies mitigate byproduct formation during the propionamide coupling step?

Methodological Answer:

- Coupling Agent Selection :

- Base Optimization :

- Byproduct Monitoring :

- Track N-acylurea formation via LC-MS and quench reactions with aqueous NaHCO3 to minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。